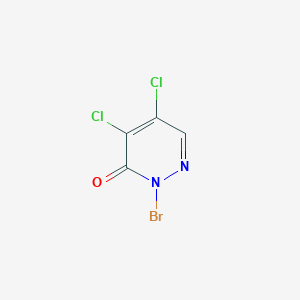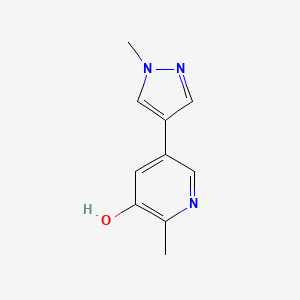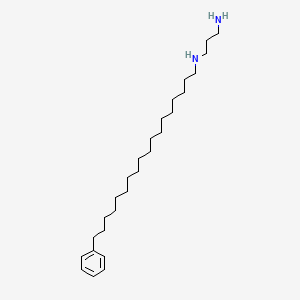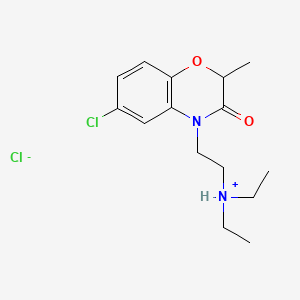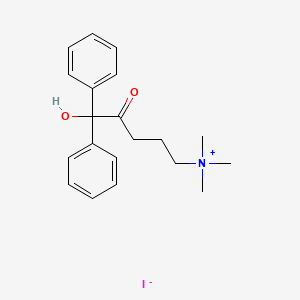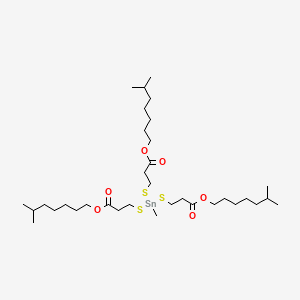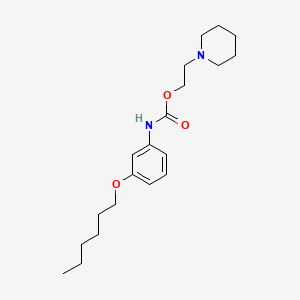
2-(1-piperidyl)ethyl N-(3-hexoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-piperidyl)ethyl N-(3-hexoxyphenyl)carbamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Métodos De Preparación
The synthesis of 2-(1-piperidyl)ethyl N-(3-hexoxyphenyl)carbamate involves several steps. One common method includes the reaction of 1-(ethoxymethyl)-2-(1-piperidyl)ethylamine with 3-hexoxyphenyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
2-(1-piperidyl)ethyl N-(3-hexoxyphenyl)carbamate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions include various substituted piperidine derivatives and oxidized or reduced forms of the original compound .
Aplicaciones Científicas De Investigación
2-(1-piperidyl)ethyl N-(3-hexoxyphenyl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1-piperidyl)ethyl N-(3-hexoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects . The compound may inhibit or activate certain pathways, resulting in its therapeutic or biological activities .
Comparación Con Compuestos Similares
2-(1-piperidyl)ethyl N-(3-hexoxyphenyl)carbamate can be compared with other similar compounds, such as:
2-(1-piperidyl)ethyl N-(4-octoxyphenyl)carbamate: This compound has a similar structure but with a different alkoxy group, leading to variations in its chemical and biological properties.
1-(ethoxymethyl)-2-(1-piperidyl)ethyl N-(3-hexoxyphenyl)carbamate: This compound has an additional ethoxymethyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Propiedades
Número CAS |
55792-19-3 |
|---|---|
Fórmula molecular |
C20H32N2O3 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
2-piperidin-1-ylethyl N-(3-hexoxyphenyl)carbamate |
InChI |
InChI=1S/C20H32N2O3/c1-2-3-4-8-15-24-19-11-9-10-18(17-19)21-20(23)25-16-14-22-12-6-5-7-13-22/h9-11,17H,2-8,12-16H2,1H3,(H,21,23) |
Clave InChI |
HBRAOHBWQQIKEW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



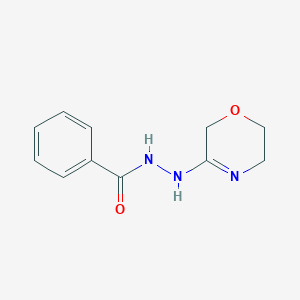
![hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium](/img/structure/B13758791.png)
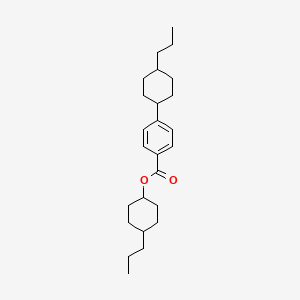
![disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13758802.png)

